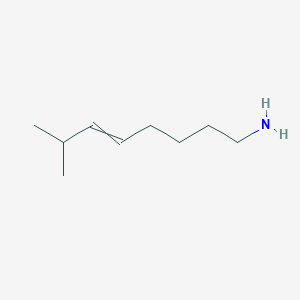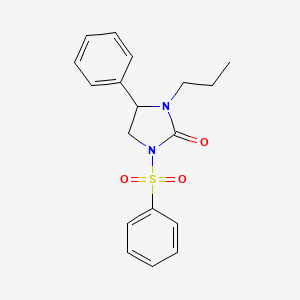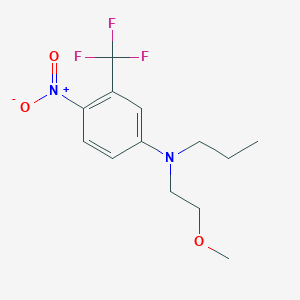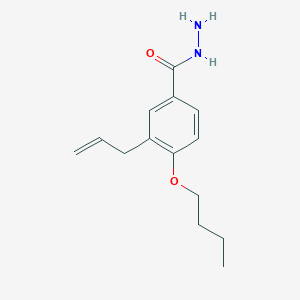![molecular formula C24H34N2O3 B12546507 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol CAS No. 838087-03-9](/img/structure/B12546507.png)
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a diazenyl group (-N=N-) linked to a butoxyphenyl group, which is further connected to an octan-1-ol chain through a phenoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-butoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenol in an alkaline medium to form the azo compound.
Etherification: The resulting azo compound is reacted with 1-bromo-octane in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.
Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-{4-[(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol: A similar compound without the (E)-configuration.
8-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with a methoxy group instead of a butoxy group.
8-{4-[(4-Ethoxyphenyl)diazenyl]phenoxy}octan-1-ol: A compound with an ethoxy group instead of a butoxy group.
Uniqueness
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with other molecules. The butoxy group also imparts distinct hydrophobic properties, making it suitable for applications in materials science and drug delivery.
Eigenschaften
CAS-Nummer |
838087-03-9 |
|---|---|
Molekularformel |
C24H34N2O3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3 |
InChI-Schlüssel |
PTOYHMBZZGVGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)


![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)

![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)

